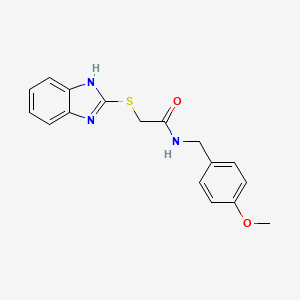

![molecular formula C15H13N3O2S B5523683 N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

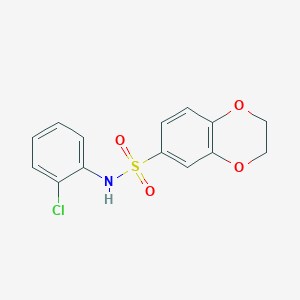

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide, also known as DBZ, is a small molecule inhibitor of the Notch signaling pathway. This pathway plays a critical role in cell differentiation, proliferation, and apoptosis. Dysregulation of Notch signaling has been implicated in the development of several diseases, including cancer. DBZ has been shown to be a potent and selective inhibitor of Notch signaling and has potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

A study by El Ashry et al. (2015) focused on the synthesis of alkylated, benzylated, and bromoalkylated benzimidazole-thione derivatives, which intramolecularly heterocyclized to form compounds related to the chemical structure of interest. The synthesized products were characterized using Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy, with molecular structures confirmed by X-ray single crystallography (El Ashry et al., 2015).

Antimicrobial Activity

Abdel-Motaal et al. (2020) synthesized benzimidazoles incorporating biologically active heterocycles such as quinoline and thiadiazole, starting from 2-acetylbenzimidazole. The newly synthesized benzimidazoles were evaluated for their antimicrobial activity against various bacterial and fungal strains, with certain derivatives displaying potent inhibitory activity. The mode of action was further explored through docking studies, providing insights into their potential as antibacterial agents (Abdel-Motaal et al., 2020).

Chemical Reactivity and Applications

Acheson and Wallis (1981) investigated the reactions of benzimidazole-2-thione with dimethyl acetylenedicarboxylate (DMAD) in different solvents, leading to fused thiazolidinone and thiazinone derivatives. This study highlighted the chemical reactivity of benzimidazole derivatives and their potential applications in synthesizing novel heterocyclic compounds with diverse structural features (Acheson & Wallis, 1981).

Mecanismo De Acción

The mechanism of action of this compound is not known without specific biological or pharmacological studies. Compounds containing benzimidazole rings have been found to have various biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

Propiedades

IUPAC Name |

N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-15(13-2-1-6-20-13)16-10-3-4-12-11(8-10)17-14-9-21-7-5-18(12)14/h1-4,6,8H,5,7,9H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPIOUCUZMDKDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC2=NC3=C(N21)C=CC(=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2-methyl-5-quinolinyl)amino]carbonyl}benzoic acid](/img/structure/B5523605.png)

![2-(1H-indol-3-yl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}acetamide](/img/structure/B5523615.png)

![(1S*,5R*)-3-[(2-methoxyphenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5523667.png)

![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5523678.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,5,7-trimethyl-2-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5523697.png)

![4-methyl-3-[(2-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523699.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)